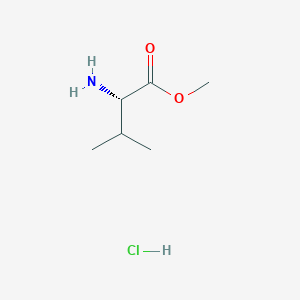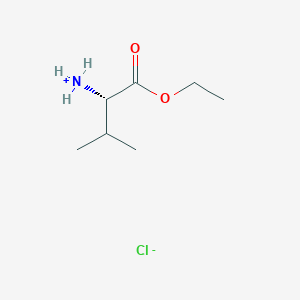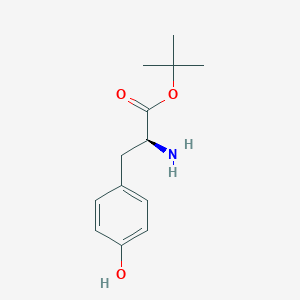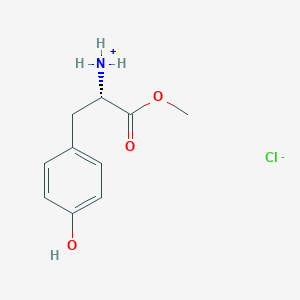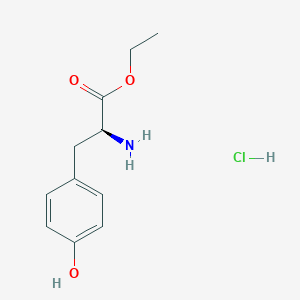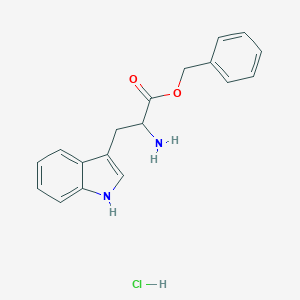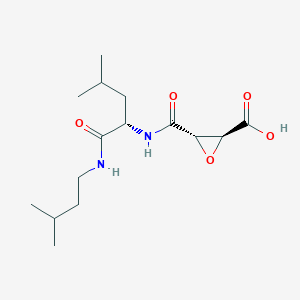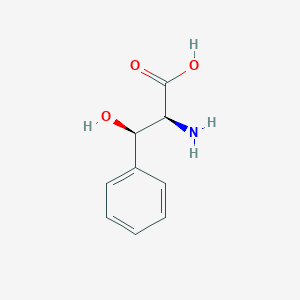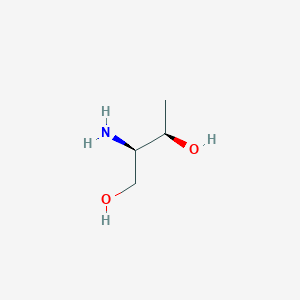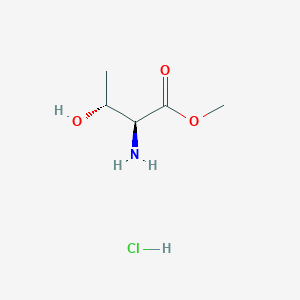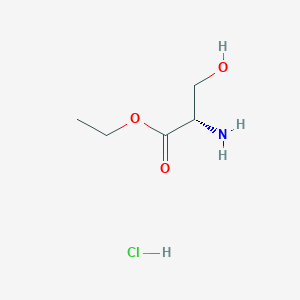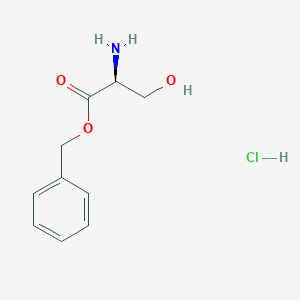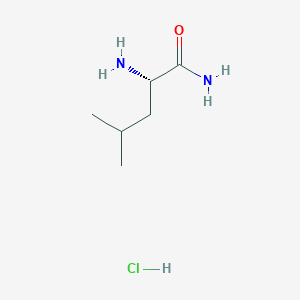
L-Leucinamide hydrochloride
Vue d'ensemble
Description
L-Leucinamide (hydrochloride) is a derivative of the essential amino acid leucine. It is commonly used in peptide synthesis and has a molecular formula of C6H15ClN2O. The compound is known for its role in stimulating protein synthesis and has applications in various scientific fields .
Applications De Recherche Scientifique
L-Leucinamide (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a reagent in various chemical reactions.
Biology: Plays a role in protein synthesis and cellular signaling pathways.
Medicine: Investigated for its potential in stimulating insulin secretion and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
L-Leucinamide (hydrochloride) exerts its effects by acting as a nutrient signal to stimulate protein synthesis. It interacts with molecular targets such as the mammalian target of rapamycin (mTOR) pathway, which is crucial for regulating cell growth and metabolism . Additionally, it has been shown to have anti-inflammatory properties by attenuating the phlogistic response .
Analyse Biochimique
Biochemical Properties
L-Leucinamide hydrochloride plays a significant role in biochemical reactions, particularly in protein synthesis. It acts as a nutrient signal to stimulate protein synthesis and has been shown to be a potential elicitor of insulin secretion in rats . This compound interacts with various enzymes and proteins, including those involved in peptide synthesis. The compound’s interactions with these biomolecules are crucial for its role in promoting protein synthesis and other biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to attenuate the phlogistic response induced by intraplantar injection of formaldehyde and nystatin in unanesthetized rats . This indicates its potential anti-inflammatory properties and its impact on cellular signaling pathways involved in inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound shares the ability of phenylbutazone in attenuating the phlogistic response, suggesting its role in modulating inflammatory pathways . The compound’s ability to stimulate protein synthesis further highlights its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that chronic administration of the compound for seven days resulted in a significant reduction in the volume of exudate and the weight of granulation tissue in a granuloma pouch model . This indicates that this compound has stable anti-inflammatory effects over time. Additionally, the compound’s stability and degradation in laboratory settings are important factors to consider when evaluating its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound can elicit insulin secretion in rats, indicating its potential role in glucose metabolism . The threshold effects and potential toxic or adverse effects at high doses need to be carefully evaluated. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to protein synthesis and glucose metabolism. The compound interacts with enzymes and cofactors that facilitate these metabolic processes. For instance, its role in stimulating protein synthesis highlights its involvement in the metabolic pathways that regulate protein turnover and cellular growth . Additionally, this compound’s potential to elicit insulin secretion suggests its involvement in glucose metabolism pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Leucinamide (hydrochloride) can be synthesized through the reaction of leucine with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of methanol as a solvent and potassium hydroxide to neutralize the solution .
Industrial Production Methods
Industrial production of L-Leucinamide (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucinamide (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its base form.
Substitution: It can undergo substitution reactions, particularly in peptide synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol and water .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions typically result in modified peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Alaninamide hydrochloride
- L-Valinamide hydrochloride
- L-Phenylalanine ethyl ester hydrochloride
- L-Proline β-naphthylamide hydrochloride
Uniqueness
Its molecular structure and interaction with the mTOR pathway distinguish it from other similar compounds .
Propriétés
IUPAC Name |
(2S)-2-amino-4-methylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPSRRBIXFUMOU-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10466-61-2 | |
| Record name | Leucinamide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10466-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-amino-4-methylvaleramide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the anti-inflammatory effects of L-Leucinamide Hydrochloride?
A1: Research indicates that this compound possesses anti-inflammatory properties comparable to phenylbutazone. [] In rodent models, it effectively reduced inflammation induced by various agents like formaldehyde and nystatin. [] Notably, it significantly decreased exudate volume and granulation tissue weight in a granuloma pouch model. [] This suggests a potential for this compound as an anti-inflammatory agent, though further research is needed to elucidate its mechanism of action and evaluate its efficacy in humans.
Q2: Can microorganisms utilize this compound as a source of leucine?
A3: Studies using microorganisms like Streptococcus faecalis, S. zymogenes, and Lactobacillus arabinosus demonstrated that they can utilize leucine from this compound. [] This utilization is possible due to the activity of exopeptidases present in these microorganisms, which break down peptides and release leucine. [] This finding suggests the potential role of microbial enzymes in influencing the bioavailability and metabolism of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



